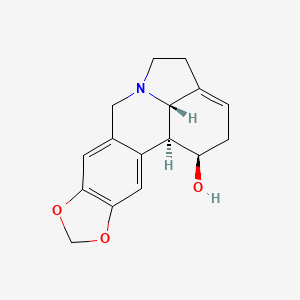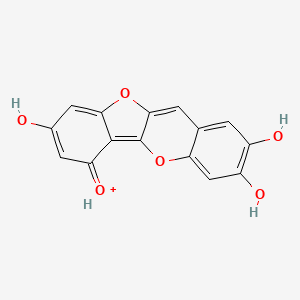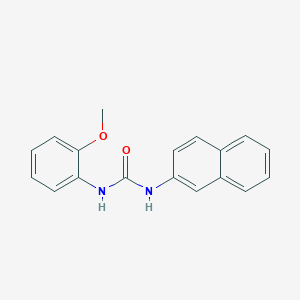
Tilomisole
货号:
B1213041
CAS 编号:
58433-11-7
分子量:
342.8 g/mol
InChI 键:
PUYFLGQZLHVTHX-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
概述
描述
- 它已被研究用于治疗某些类型的癌症 .
- 在结构上,它含有芳基乙酸部分,这部分也存在于许多非甾体抗炎药(NSAIDs)中,如布洛芬。
替洛米索: (WY-18,251) 是一种具有免疫调节特性的实验性药物。
准备方法
化学反应分析
- 关于替洛米索所经历的确切反应类型没有广泛报道。
- 与合成相关的常见试剂和条件仍然未公开。
- 其反应产生的主要产物没有得到充分的记录。
作用机制
- 替洛米索发挥作用的确切机制尚不清楚。
- 它可能涉及与免疫细胞和信号通路的相互作用。
- 需要进一步研究以阐明其分子靶标。
与相似化合物的比较
- 不幸的是,关于与其他化合物的直接比较的信息有限。
- 由于缺乏比较数据,突出替洛米索的独特性具有挑战性。
相似化合物的比较
- Unfortunately, there is limited information available regarding direct comparisons with other compounds.
- Highlighting Tilomisole’s uniqueness is challenging due to the scarcity of comparative data.
属性
CAS 编号 |
58433-11-7 |
|---|---|
分子式 |
C17H11ClN2O2S |
分子量 |
342.8 g/mol |
IUPAC 名称 |
2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid |
InChI |
InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22) |
InChI 键 |
PUYFLGQZLHVTHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |
Key on ui other cas no. |
58433-11-7 |
同义词 |
3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid NSC 310633 tilomisole Wy 18251 Wy-18,251 Wy-18251 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details


3-(p-Chlorophenyl)-2,3-dihydro-3-hydroxy-thiazolo[3,2-a]-benzimidazole-2-acetic acid, (5.0 g.) is suspended in a solution of 100 ml. of a 6N NCl and 200 ml. of dioxane. The mixture is heated at reflux for 18 hours. The solution is concentrated in vacuo to 50 ml. To the concentrate is added 200 ml. of water, and sufficient 4N NaOH solution to dissolve all the solids. The alkaline solution is made acidic with acetic acid. The solid is collected, washed well with water and airdried. The crude material is recrystallized from dimethoxyethane. The product (2.0 g.) melts at 242°-243° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Synthesis routes and methods II
Procedure details


A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulfonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl) acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
Name
3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
Quantity
100 g
Type
reactant
Reaction Step One


Name
ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Yield
91%
Synthesis routes and methods III
Procedure details


A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulphonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
Name
3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
Quantity
100 g
Type
reactant
Reaction Step One


Name
ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Yield
91%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
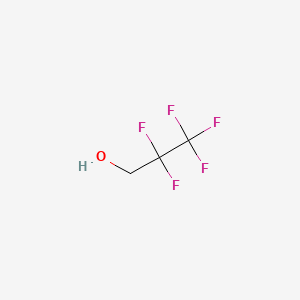
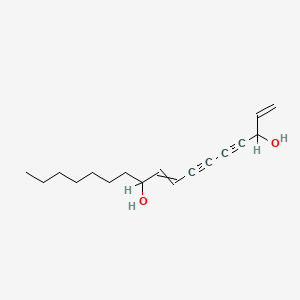
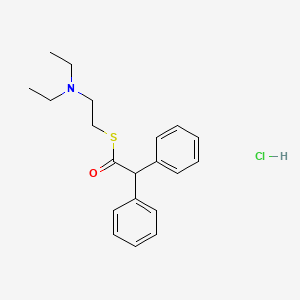
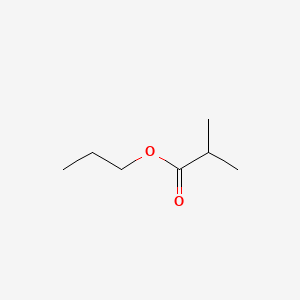
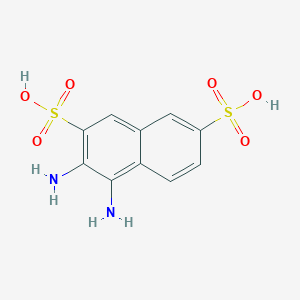

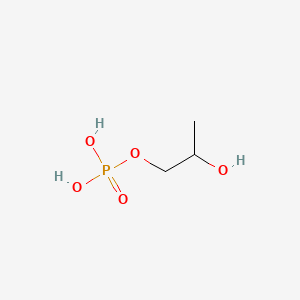
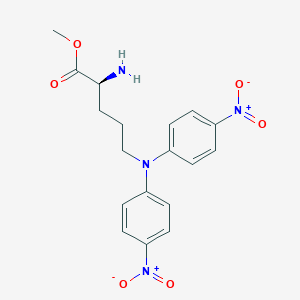
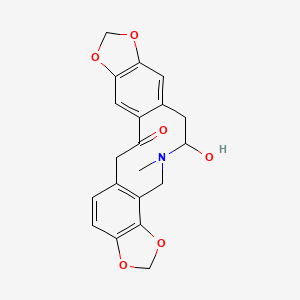
![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)
